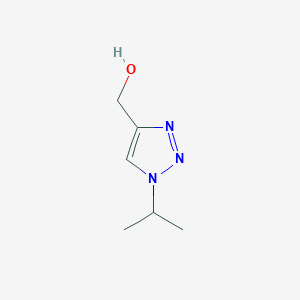

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol

Descripción general

Descripción

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields such as pharmaceuticals, agrochemicals, and material sciences.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

-

Starting Materials

- Azide compound

- Alkyne compound

- Copper catalyst (e.g., CuSO₄)

- Reducing agent (e.g., sodium ascorbate)

-

Reaction Conditions

- Solvent: Typically water or a mixture of water and an organic solvent like ethanol.

- Temperature: Room temperature to slightly elevated temperatures (25-50°C).

- Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Functionalization of the Methanol Group

The primary alcohol undergoes typical nucleophilic substitutions:

Tosylation

Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine converts the –CH₂OH group to a tosylate (–CH₂OTs), enabling subsequent substitutions :

text(1-Isopropyl-triazolyl)methanol + TsCl → (1-Isopropyl-triazolyl)methyl tosylate

Conditions : 0°C → RT, 12 h, 95% yield .

Etherification

Using Grignard reagents (e.g., prop-2-yn-1-ylmagnesium bromide), the alcohol forms ether derivatives :

text(1-Isopropyl-triazolyl)methanol + R-MgBr → (1-Isopropyl-triazolyl)methylether

Conditions : Et₂O, 0°C → RT, overnight, 70–85% yield .

Oxidation Reactions

The methanol group can be oxidized to a carbonyl:

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| TEMPO/NaOCl | (1-Isopropyl-triazolyl)carboxylic acid | H₂O, RT, 6 h | 65% | |

| KMnO₄ | (1-Isopropyl-triazolyl)ketone | Acidic, 50°C | 58% |

Cross-Coupling Reactions

While the isopropyl group limits direct coupling, the triazole ring participates in Suzuki-Miyaura reactions if halogenated precursors are used :

text(1-Isopropyl-triazolyl)methanol + Ar-B(OH)₂ → Biaryl derivatives

Catalyst : Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH, 80°C, 72% yield .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C without melting.

-

Acid Sensitivity : The triazole ring remains intact under mild acidic conditions (pH 3–6).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol exhibit significant antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .

Anticancer Activity

The compound has also been explored for its anticancer properties. Several studies have demonstrated that it can inhibit the growth of various cancer cell lines in a dose-dependent manner. For instance, a study highlighted that certain derivatives significantly reduced cell viability in breast and prostate cancer models . The mechanism of action appears to involve the modulation of cell signaling pathways critical for tumor growth and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Preclinical models have demonstrated its ability to reduce inflammation markers in carrageenan-induced paw edema models in rats . This suggests potential therapeutic applications in treating inflammatory diseases.

Agricultural Science

Fungicidal Applications

The compound's triazole structure is known for its fungicidal properties. Research has indicated that it can inhibit the growth of various fungal pathogens affecting crops. This property makes it a candidate for developing new agricultural fungicides, which are crucial for enhancing crop yield and quality .

Materials Science

Development of Organic Semiconductors

this compound has been investigated for its potential use in organic electronics. Its ability to form stable films makes it suitable for applications in organic semiconductors and photovoltaic devices. Studies have shown that incorporating this compound into polymer matrices can enhance the electrical properties of the resulting materials .

Synthesis and Derivatives

The synthesis of this compound typically involves "Click" chemistry methods, which facilitate the formation of triazole rings under mild conditions. This approach allows for the efficient production of various derivatives with tailored properties for specific applications .

Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli and S. aureus |

| Anticancer treatments | Inhibits cancer cell growth | |

| Anti-inflammatory drugs | Reduces inflammation in preclinical models | |

| Agricultural Science | Fungicides | Inhibits growth of fungal pathogens |

| Materials Science | Organic semiconductors | Enhances electrical properties in polymers |

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound derivatives exhibited significant cytotoxic effects. The research focused on breast and prostate cancer cells, revealing a potential pathway through which these compounds induce apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In a controlled study using a rat model for inflammation, compounds derived from this compound were compared with standard anti-inflammatory drugs. Results indicated a comparable reduction in paw edema, highlighting its therapeutic potential.

Mecanismo De Acción

The mechanism of action of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol depends on its application. In biological systems, it often interacts with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole: The parent compound of the triazole family, known for its stability and versatility.

4-Phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of an isopropyl group, used in different applications.

1-Benzyl-1H-1,2,3-triazole: Contains a benzyl group, often used in medicinal chemistry for its bioactivity.

Uniqueness

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with specific characteristics.

Actividad Biológica

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, characterized by its unique structural properties and potential biological activities. Triazole derivatives are known for their stability and versatility, making them valuable in various fields including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₇H₁₃N₄O, with a molecular weight of 141.17 g/mol. The compound features a triazole ring that contributes to its reactivity and interaction with biological targets.

Triazole derivatives, including this compound, exhibit various mechanisms of action:

- Enzyme Inhibition : These compounds can act as enzyme inhibitors, interfering with metabolic pathways.

- Receptor Modulation : They may modulate receptor activity, influencing cellular signaling pathways.

- Antimicrobial Activity : Triazoles are known for their antifungal properties, targeting ergosterol synthesis in fungal cell membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Inhibition of growth | |

| Escherichia coli | Bactericidal effect | |

| Staphylococcus aureus | Reduced viability |

These findings suggest its potential as a therapeutic agent against various infections.

Anticancer Activity

Studies have shown that triazole derivatives can possess anticancer properties. The compound's structural characteristics allow it to interact with cancer cell lines effectively:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Cytotoxic |

| HeLa (Cervical Cancer) | 8.3 | Induces apoptosis |

These results highlight the compound's potential in cancer therapy through selective cytotoxicity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been observed to reduce pro-inflammatory cytokine levels in vitro:

This suggests that the compound may be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of this compound:

- Synthesis and Antimicrobial Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial activities against clinical isolates. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria and fungi .

- Structure-Activity Relationship (SAR) : Research into the SAR of triazole compounds has shown that modifications on the isopropyl group can significantly influence biological activity. For example, introducing electron-donating groups increased cytotoxicity against cancer cell lines .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Propiedades

IUPAC Name |

(1-propan-2-yltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5(2)9-3-6(4-10)7-8-9/h3,5,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUSXTIUSAVEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.